(2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine
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Overview
Description
(2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine is a complex organic compound characterized by the presence of sulfonyl and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine typically involves multiple steps. One common method includes the reaction of 4-(4-aminophenyl)phenyl sulfone with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its sulfonyl groups can form stable linkages with biological molecules, aiding in the investigation of biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for therapeutic development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyethyl groups can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyethyl)sulfonamide: Similar in structure but lacks the phenyl groups.
4-(4-Aminophenyl)sulfonylphenyl sulfone: Lacks the hydroxyethyl groups.
N-(2-Hydroxyethyl)benzenesulfonamide: Contains a single phenyl group and a sulfonamide linkage.
Uniqueness
(2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine is unique due to the presence of both hydroxyethyl and sulfonyl groups attached to a biphenyl structure. This combination of functional groups provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C16H20N2O6S2 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-[4-(2-hydroxyethylsulfamoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O6S2/c19-11-9-17-25(21,22)15-5-1-13(2-6-15)14-3-7-16(8-4-14)26(23,24)18-10-12-20/h1-8,17-20H,9-12H2 |
InChI Key |
CORTUKLDGLWGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NCCO)S(=O)(=O)NCCO |
Origin of Product |
United States |
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